molecular formula C13H14N4O B15052620 (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile

(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B15052620
M. Wt: 242.28 g/mol
InChI Key: ADNXFIKKXJJPGG-CYBMUJFWSA-N
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Description

“(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile” is a pyrrolidinone derivative characterized by a stereospecific cyclopropyl group at the 3-position, a 2-aminopyridin-4-yl substituent at the 1-position, and a nitrile functional group. The 2-aminopyridinyl group introduces hydrogen-bonding capabilities, which may improve solubility and target interaction .

Its nitrile group may also confer metabolic stability compared to ester or amide analogs.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N4O/c14-8-13(9-1-2-9)4-6-17(12(13)18)10-3-5-16-11(15)7-10/h3,5,7,9H,1-2,4,6H2,(H2,15,16)/t13-/m1/s1

InChI Key

ADNXFIKKXJJPGG-CYBMUJFWSA-N

Isomeric SMILES

C1CC1[C@@]2(CCN(C2=O)C3=CC(=NC=C3)N)C#N

Canonical SMILES

C1CC1C2(CCN(C2=O)C3=CC(=NC=C3)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.

    Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions using aminopyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Aminopyridine Ring

The electron-rich 2-aminopyridine group undergoes regioselective electrophilic aromatic substitution (EAS) and nucleophilic reactions.

Reaction Type Conditions Products/Outcomes Source
Acylation Acetic anhydride, base (e.g., pyridine)N-Acetyl derivative at the amino group, preserving pyridine aromaticity
Halogenation NBS (N-bromosuccinimide), CHCl₃Bromination at the para-position relative to the amino group
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, baseIntroduction of aryl/heteroaryl groups at the 4-position of the pyridine ring

Key Findings :

  • The amino group directs substitution to the para position due to its strong electron-donating effect .

  • Halogenation products serve as intermediates for cross-coupling reactions, enabling structural diversification .

Functionalization of the Pyrrolidinone Scaffold

The 2-oxopyrrolidine ring participates in ring-opening and functional group interconversion reactions.

Reaction Type Conditions Products/Outcomes Source
Reductive Amination NaBH₃CN, RNH₂, MeOHConversion of the ketone to a secondary amine
Hydrolysis HCl (6M), refluxRing-opening to form a γ-aminobutyric acid (GABA) analog
Grignard Addition RMgX, THF, 0°CAddition of alkyl/aryl groups to the carbonyl carbon

Key Findings :

  • The cyclopropyl group adjacent to the carbonyl stabilizes transition states during nucleophilic attacks.

  • Hydrolysis under acidic conditions proceeds via a retro-aldol mechanism .

Cyclopropane Ring Reactivity

The strained cyclopropane moiety exhibits unique reactivity under controlled conditions.

Reaction Type Conditions Products/Outcomes Source
Ring-Opening H₂SO₄, H₂O, 80°CFormation of a 1,3-diene via acid-catalyzed cleavage
[2+2] Cycloaddition UV light, alkeneSpirocyclic adducts with retained stereochemistry

Key Findings :

  • The cyclopropane ring remains intact under mild conditions but undergoes cleavage under strong acids or radicals.

  • Stereochemical integrity at the (3S)-position is preserved during photochemical reactions .

Coordination Chemistry

The compound acts as a ligand for transition metals via its pyridine and carbonyl groups.

Metal Ion Conditions Complex Structure Application Source
Cu(II) MeOH, RTTetradentate N,O-chelateCatalytic oxidation reactions
Pd(II) DMF, 60°CSquare-planar complex with pyridine and carbonyl donorsCross-coupling catalysis

Key Findings :

  • The 2-aminopyridine nitrogen and pyrrolidinone carbonyl oxygen form stable chelates with Cu(II) and Pd(II) .

  • Metal complexes enhance catalytic activity in C–N bond-forming reactions .

Biological Derivatization

The compound’s derivatives are explored for medicinal applications.

Derivative Reaction Biological Target Activity (IC₅₀) Source
Trifluoromethyl Analog CF₃I, K₂CO₃, DMFPim-1 kinase12 nM
Sulfonamide Derivative RSO₂Cl, Et₃N, CH₂Cl₂Carbonic anhydrase IX8.3 μM

Key Findings :

  • Trifluoromethylation at the pyridine ring enhances kinase inhibition potency .

  • Sulfonamide derivatives exhibit selective binding to tumor-associated enzymes .

Scientific Research Applications

Chemistry

In chemistry, (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

(3R,4S)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

  • Molecular Formula : C₉H₁₂N₂O
  • Molar Mass : 164.2 g/mol
  • Key Differences: Substitution at the 4-position (methyl group vs. 2-aminopyridin-4-yl in the target compound). Stereochemistry: (3R,4S) configuration vs. (3S) in the target compound.
  • The absence of the aminopyridinyl group likely diminishes receptor-binding affinity for targets requiring aromatic interactions.

Pyrrolidinone Derivatives with Thiazole or Sulphonylamide Substituents

  • Examples : Compounds synthesized in studies focusing on antimicrobial activity .
  • Key Differences: Thiazole rings or sulphonylamide groups replace the 2-aminopyridin-4-yl group. Variable stereochemistry and substituents (e.g., alkyl chains, halogens).
  • Implications : Thiazole-containing derivatives demonstrate enhanced antibacterial activity against Gram-positive bacteria but may exhibit lower metabolic stability due to susceptibility to oxidation .

Functional Analogues

MetAP2 Inhibitors

  • Example: Pyrrolidinones disclosed in patents as MetAP2 inhibitors .
  • Key Differences: Substituents such as aryl sulfonamides or bulky alkyl groups replace the cyclopropyl and aminopyridinyl groups. Higher molar masses (e.g., >300 g/mol) compared to the target compound (molar mass ~259.3 g/mol).
  • Implications : Bulkier substituents in MetAP2 inhibitors improve enzyme-binding specificity but may reduce oral bioavailability. The target compound’s nitrile group could offer a balance between potency and pharmacokinetics.

Formyl Peptide 2 Receptor Agonists

  • Example: Bristol-Myers Squibb’s pyrrolidinone derivatives (WO 2020/112583) .
  • Key Differences :
    • Presence of fluorinated aromatic rings or carbamate groups instead of the cyclopropyl-nitril framework.
    • Variable stereochemistry (e.g., 3R vs. 3S configurations).
  • Implications : Fluorinated analogs may exhibit prolonged half-lives but carry risks of bioaccumulation. The target compound’s cyclopropyl group may reduce toxicity risks while maintaining agonistic efficacy.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry
Target Compound C₁₄H₁₅N₃O 259.3 2-aminopyridin-4-yl, cyclopropyl, nitrile (3S)
(3R,4S)-3-cyclopropyl-4-methyl analog C₉H₁₂N₂O 164.2 Methyl, cyclopropyl, nitrile (3R,4S)
Thiazole-containing derivative C₁₀H₁₁N₃O₂S 253.3 Thiazole, methyl ester Not specified

Biological Activity

(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile, a compound with the CAS number 1649463-89-7, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant studies.

Chemical Structure

The compound's structural formula can be represented as follows:

C12H14N4O Molecular Weight 230 27 g mol \text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}\text{ Molecular Weight 230 27 g mol }

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in inflammatory pathways. The compound has been identified as a potential inhibitor of IRAK-4, a kinase that plays a crucial role in the immune response and inflammation regulation .

Biological Activity Overview

  • Anti-inflammatory Properties :
    • The compound exhibits significant anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory pathways. Studies have shown that it can reduce the levels of pro-inflammatory cytokines in vitro .
  • Kinase Inhibition :
    • As a kinase inhibitor, it selectively targets IRAK-4, which is implicated in various inflammatory diseases and conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .
  • Potential Therapeutic Uses :
    • Given its mechanism of action, this compound is being explored for its potential in treating autoimmune diseases, cancer, and other conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
Kinase inhibitionSelectively inhibits IRAK-4
Therapeutic potentialExplored for IBD and rheumatoid arthritis treatment

Case Study: Inhibition of IRAK-4

A study conducted by Takeda Pharmaceutical Company revealed that this compound effectively inhibited IRAK-4 activity in cellular models. The results demonstrated a dose-dependent reduction in inflammatory markers, supporting its therapeutic potential in conditions driven by IRAK signaling pathways .

Additional Findings

Further investigations into the pharmacokinetics and bioavailability of this compound are ongoing. Preliminary data suggest favorable absorption characteristics and metabolic stability, making it a candidate for oral administration in future clinical trials .

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